5-Methoxy-N,N-dipropyltryptamine
Overview
Description
5-Methoxy-N,N-dipropyltryptamine (5-MeO-DIPT) is a psychoactive tryptamine derivative that has been synthesized and studied for its chemical properties and biological effects. It is known for its use as a designer drug and has been the subject of various analytical and pharmacological studies.
Synthesis Analysis
The synthesis of 5-MeO-DIPT has been characterized using the Speeter and Anthony procedure, which involves a series of chemical reactions to produce the desired compound. The process has been analyzed using techniques such as ESI-MS-MS, ESI-TOF-MS, and NMR, which helped in identifying side products of the synthesis . Another study has reported the synthesis of N,N-Diallyl-5-methoxytryptamine, which uses 5-methoxyindole as a starting material and involves Vilsmeier formylation, addition, reductive, and substitution reactions .
Molecular Structure Analysis
The molecular structure of 5-MeO-DIPT and related compounds has been investigated using various spectroscopic methods. Fourier transform infrared spectra have been used to study the molecular structure of 5-methoxytryptamine and its derivatives, providing insights into their vibrational modes and conformational analysis . Additionally, rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy have been employed to study the conformational landscape of 5-methoxytryptamine, revealing the stability of anti-rotamers and the identification of the lowest electronically excited state .
Chemical Reactions Analysis
The metabolism of 5-MeO-DIPT has been extensively studied to understand its biotransformation in biological systems. In rat liver microsomes and recombinant cytochrome P450 enzymes, 5-MeO-DIPT undergoes oxidative metabolism, leading to the formation of side-chain N-deisopropylated and aromatic ring O-demethylated metabolites . Human metabolism studies have identified major urinary metabolites, revealing metabolic pathways such as O-demethylation, direct hydroxylation, and N-deisopropylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-MeO-DIPT have been analyzed through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been used for the sensitive determination of 5-MeO-DIPT in biological samples, providing information on its presence and concentration in blood and urine . The compound's regulatory status has also been addressed, with both alpha-methyltryptamine (AMT) and 5-MeO-DIPT being placed into Schedule I of the Controlled Substances Act due to their potential for abuse and lack of accepted medical use .
Relevant Case Studies
Case studies involving 5-MeO-DIPT have focused on its pharmacological effects and potential as a melatonin antagonist. One study investigated the effects of a novel melatonin antagonist on sexual maturation and oestrous cycles in rats, providing insights into the biological activity of 5-methoxytryptamine derivatives . These studies contribute to the understanding of the compound's effects in vivo and its potential implications for human health.
Scientific Research Applications
Analytical Detection and Quantification
General Screening and Confirmation : A method was developed for the detection and quantification of designer tryptamines, including 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DIPT), in blood and urine using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) (Vorce & Sklerov, 2004).
Determination in Human Urine : A method using liquid chromatography–electrospray ionization–tandem mass spectrometry was developed for the simultaneous determination of 5-MeO-DIPT and its metabolites in urine (Jin et al., 2011).
Pharmacological and Neurological Studies
Serotonin Transporter Inhibition : 5-MeO-DIPT acts as a selective and high-affinity inhibitor of the serotonin transporter (SERT), making it a subject of interest in studying serotonergic actions (Sogawa et al., 2007).
Effects on Cognitive Development : Studies on rats have shown that 5-MeO-DIPT can have effects on cognitive development and behavior, indicating its potential for neuroscientific research (Compton et al., 2006).
Metabolism and Biochemical Pathways
Human Metabolism Study : Research on the urinary metabolites of 5-MeO-DIPT in humans has been conducted to understand its major metabolic pathways (Kamata et al., 2006).
Rat Liver Microsome Metabolism : The oxidative metabolism of 5-MeO-DIPT was studied using rat liver microsomal fractions and recombinant cytochrome P450 enzymes, providing insights into its metabolic fate (Narimatsu et al., 2008).
Safety And Hazards
Excessive doses of 5-MeO-DPT have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations . It is a DEA Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States .
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPVNBKLQWBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219723 | |
Record name | 5-Methoxy-DPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-dipropyltryptamine | |
CAS RN |
69496-75-9 | |
Record name | 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69496-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-MeO-DPT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-DPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-N,N-DIPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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